8H-pyrimido[5,4-b][1,4]oxazine
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Overview
Description
8H-pyrimido[5,4-b][1,4]oxazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system comprising a pyrimidine ring and an oxazine ring. The unique structure of this compound makes it a promising candidate for various biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-pyrimido[5,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8H-pyrimido[5,4-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that may include acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-diabetic agent, particularly as a GPR119 agonist.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8H-pyrimido[5,4-b][1,4]oxazine, particularly as a GPR119 agonist, involves binding to the GPR119 receptor. This binding activates the receptor, leading to a cascade of intracellular events that result in the modulation of glucose levels. The compound’s ability to reduce blood glucose levels has been demonstrated in various studies .
Comparison with Similar Compounds
8H-pyrimido[5,4-b][1,4]oxazine can be compared with other heterocyclic compounds such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
42736-80-1 |
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Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
8H-pyrimido[5,4-b][1,4]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-5-3-7-4-9-6(5)8-1/h1-4H,(H,7,8,9) |
InChI Key |
IWWOKBSMCSZRPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CN=CN=C2N1 |
Origin of Product |
United States |
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